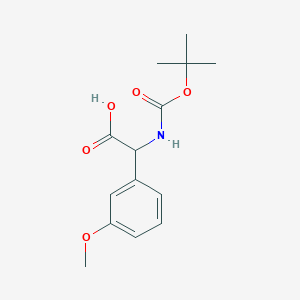

(2S)-1-(4-chlorophenyl)propan-2-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition and Material Science

Quantum Chemical and Molecular Dynamics Simulations : The research by Kaya et al. (2016) focused on the corrosion inhibition performances of certain derivatives for iron metal. Through quantum chemical parameters and molecular dynamics simulations, the study offers insights into the interactions between metal surfaces and molecules, underlining the potential of these compounds in corrosion inhibition and material protection Kaya et al., 2016.

Computational Chemistry and Molecular Design

Electrophilic Amination and Molecular Dynamics : Bombek et al. (2004) explored the electrophilic amination of phenols, presenting a methodology that could be adapted for the synthesis of (2S)-1-(4-chlorophenyl)propan-2-amine derivatives. This research contributes to the field of synthetic chemistry, providing pathways for the creation of new compounds with potential applications in various domains Bombek et al., 2004.

Synthesis and Characterization of New Compounds : Nadaf et al. (2019) reported on the synthesis, characterization, and crystal structure analysis of alkyl substituted derivatives. This study not only advances the synthesis methods for these compounds but also contributes to the understanding of their molecular structures, which is crucial for their application in material science and medicinal chemistry Nadaf et al., 2019.

Pharmaceutical and Biomedical Applications

Antibacterial and Antioxidant Properties : Research on derivatives of (2S)-1-(4-chlorophenyl)propan-2-amine, focusing on their antibacterial and antioxidant activities, reveals their potential as precursors for developing new pharmaceutical agents. The study by Arutyunyan et al. (2012) indicates that certain compounds exhibit high antibacterial activity, highlighting their significance in the search for new antimicrobial agents Arutyunyan et al., 2012.

Nanotechnology and Drug Delivery

Gold Nanoparticles for Drug Transport : Asela et al. (2017) developed a novel system using gold nanoparticles stabilized with β-cyclodextrin complexes for drug transport. This research demonstrates the potential of using (2S)-1-(4-chlorophenyl)propan-2-amine derivatives in nanotechnology applications, specifically in improving drug delivery systems Asela et al., 2017.

Mecanismo De Acción

Target of Action

D-p-Chloroamphetamine, also known as (2S)-1-(4-chlorophenyl)propan-2-amine, primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

D-p-Chloroamphetamine acts as a substrate for the serotonin transporter . It releases serotonin from axon terminals through a nonexocytotic mechanism and blocks the reuptake of serotonin . This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing its effects .

Biochemical Pathways

The compound’s action affects the serotonergic pathways in the brain . By releasing serotonin and blocking its reuptake, D-p-Chloroamphetamine prolongs the action of serotonin on post-synaptic receptors . This can lead to downstream effects such as mood elevation, increased sociability, and potentially, neurotoxicity .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of D-p-Chloroamphetamine’s action is the unrestrained release of both serotonin and dopamine . This can lead to a range of effects, from mood elevation and increased energy to potential neurotoxicity . It’s worth noting that D-p-Chloroamphetamine has a higher neurotoxicity compared to similar compounds, likely due to the unrestrained release of these neurotransmitters .

Action Environment

The action, efficacy, and stability of D-p-Chloroamphetamine can be influenced by various environmental factors. For instance, the presence of other substances, the user’s overall health, and genetic factors can all impact how the compound behaves in the body . .

Propiedades

IUPAC Name |

(2S)-1-(4-chlorophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPITPSIWMXDPE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-(4-chlorophenyl)propan-2-amine | |

CAS RN |

405-46-9 | |

| Record name | p-Chloroamphetamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CHLOROAMPHETAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQL87GA7P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)

![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)